molecular formula C6H10O3 B106944 tetrahydro-2H-pyran-3-carboxylic acid CAS No. 873397-34-3

tetrahydro-2H-pyran-3-carboxylic acid

Cat. No. B106944
M. Wt: 130.14 g/mol
InChI Key: YEWPVCUHKJABMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydro-pyran derivatives is a topic of interest in several papers. For instance, a versatile route to synthesize tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles is described using an intramolecular Michael addition catalyzed by InBr3, which yields the desired polycyclic compounds with high efficiency . Another paper discusses the synthesis of tetrahydrobenzo[b]pyran derivatives using hexadecyltrimethyl ammonium bromide (HTMAB) in aqueous media, highlighting the environmental benefits of using water as a solvent . Similarly, the use of silica gel-supported polyphosphoric acid (PPA-SiO2) is reported for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages such as high yields and the absence of hazardous solvents .

Molecular Structure Analysis

The molecular structure of tetrahydro-pyran derivatives is characterized by the presence of a six-membered oxygen-containing heterocycle, which is a common motif in many biologically active molecules. The papers provided do not directly analyze the molecular structure of tetrahydro-2H-pyran-3-carboxylic acid, but they do discuss the synthesis and properties of structurally related compounds, which can be inferred to have similar structural characteristics .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-pyran derivatives is explored through various reactions. For example, the polyfunctionality of difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds is demonstrated in model reactions with nucleophiles, leading to the formation of various polysubstituted ring-fused systems . Another study describes the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives catalyzed by Caro's acid–silica gel, which involves a three-component reaction . These studies indicate that tetrahydro-pyran derivatives can participate in a range of chemical reactions, leading to diverse and complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-pyran derivatives are influenced by their structural features. While the papers do not provide specific details on the properties of tetrahydro-2H-pyran-3-carboxylic acid, they do mention the high yields and efficient synthesis of related compounds, suggesting that these derivatives can be synthesized with good stability and under environmentally friendly conditions . The use of green chemistry principles in the synthesis of these compounds is emphasized, indicating a trend towards more sustainable and eco-friendly chemical processes.

Scientific Research Applications

Chemical Synthesis and Modification

Various synthesis methods involving tetrahydro-2H-pyran-3-carboxylic acid have been explored. A study demonstrated the synthesis of p-aminobenzoic acid diamides based on this compound, outlining the conversion of the acid chloride form into diamides through reactions with different amines (Agekyan & Mkryan, 2015). Another research discussed regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds, revealing novel cyclization pathways that lead to different heterocyclic ring structures (Uchiyama et al., 2006).

Crystallography and Quantum Chemical Analysis

The compound's structural characteristics have been studied extensively. Single-crystal X-ray diffraction analysis was used to investigate the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a derivative of tetrahydro-2H-pyran-3-carboxylic acid. The findings indicated that the molecule exists as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers. Quantum-chemical calculations further supported these results (Kovalskyi et al., 2011).

Drug Delivery and Vaccine Applications

In the pharmaceutical domain, derivatives of tetrahydro-2H-pyran-3-carboxylic acid have been used in designing templates for synthetic vaccines and drug delivery systems. These molecules were transformed into derivatives containing linkers with terminal carboxylic acid functionalities, proving suitable for solid-phase peptide synthesis and the preparation of dendrimers for pharmaceutical applications (McGeary, Jablonkai, & Toth, 2001).

Safety And Hazards

Tetrahydro-2H-pyran-3-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and following procedures in case of contact with skin or eyes (P302 + P352, P305 + P351 + P338) .

properties

IUPAC Name

oxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWPVCUHKJABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587974, DTXSID30901495
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyran-3-carboxylic acid

CAS RN

873397-34-3
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Baťová, A Imramovský, J HájÍček… - Journal of …, 2014 - Elsevier
… occurs that corresponds to the formation of compound 3 that is slowly converted to (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid (4). …
Number of citations: 12 www.sciencedirect.com
S Stamm, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
… α-amino acids, such as α-aminoisobutyric acid (Aib), 1-aminocyclopentane-1-carboxylic acid, α-methylphenylalanine, and 3-amino-3,4,5,6-tetrahydro-2Hpyran-3-carboxylic acid have …
Number of citations: 24 onlinelibrary.wiley.com
N Zanatta, FM da Silva, AMPW da Silva… - Journal of …, 2013 - Wiley Online Library
A simple procedure for the synthesis and characterization of new 3‐alkoxy‐3‐(1H‐tetrazol‐5‐yl)propionic acids and 2‐(1H‐tetrazol‐5‐yl)tetrahydrofuran‐ and ‐(1H‐tetrazol‐5‐yl)‐2H‐…
Number of citations: 2 onlinelibrary.wiley.com
H Li, Z Xu, S Zhang, Y Jia, Y Zhao - Analytical Chemistry, 2022 - ACS Publications
… The enantiomers of tetrahydro-2H-pyran-3-carboxylic acid (Figure 3g) are well resolved, indicating the ability of 1 to recognize the difference between an oxygen atom and a methylene …
Number of citations: 11 pubs.acs.org
EV Verner, BV Vashchenko, B Sosunovych… - Chemistry of …, 2023 - Springer
… 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]tetrahydro-2H-pyran-3-carboxylic acid (6c). The product was purified by column chromatography on silica gel using hexanes–t-BuOMe as eluent, …
Number of citations: 4 link.springer.com
RT Smith - 2020 - search.proquest.com
The synthesis of C sp 3-rich scaffolds in organic chemistry is essential to obtain molecules of three-dimensional complexity. While many methods exist to introduce aliphatic groups via …
Number of citations: 2 search.proquest.com
RJ Sharpe, JS Johnson - The Journal of organic chemistry, 2015 - ACS Publications
An enantioselective synthesis of the indole diterpenoid natural product paspaline is disclosed. Critical to this approach was the implementation of stereoselective desymmetrization …
Number of citations: 74 pubs.acs.org
A Dombrowski, N Gesmundo - The Power of High-Throughput …, 2022 - ACS Publications
… The coupling of triazolopyridine core 7 and tetrahydro-2H-pyran-3carboxylic acid 9 was chosen as a model system to study (Figure 4). Standard photoredox/nickel decarboxylative …
Number of citations: 0 pubs.acs.org
RJ Sharpe, RJ Sharpe - … Desymmetrization Methods in the Assembly of …, 2016 - Springer
… 3-(methoxycarbonyl)-2-(3-methylbut-3-en-1-yl)-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-3-carboxylic acid (3.61): A 20 mL scintillation vial was charged with diester 3.40 (0.10 g, 0.32 mmol…
Number of citations: 0 link.springer.com

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